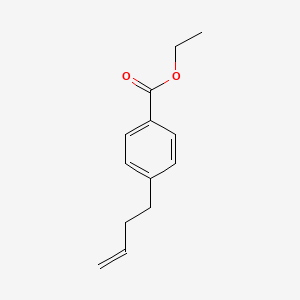

4-(4-Carboethoxyphenyl)-1-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Carboethoxyphenyl)-1-butene is a compound belonging to the class of carboethoxyphenyl compounds, which are derivatives of phenyl ethyl ethers. It is a colorless, crystalline solid with a melting point of 121°C. It is soluble in water and ethanol, and insoluble in most organic solvents. It is used in the synthesis of various organic compounds and has been studied for its potential applications in the pharmaceutical and biotechnological industries.

科学的研究の応用

Electrochemical Synthesis and Organic Chemistry Applications

Research on the electrochemical synthesis from alkenes highlights significant advancements in the field of organic chemistry. Notably, the study by Bringmann and Dinjus (2001) presents a groundbreaking approach to the electrochemical reductive coupling reactions between alkenes and CO2, utilizing 1-butene among other alkenes to produce various carboxylic acids. This methodology leverages CO2 as a C1 synthon, demonstrating an innovative use of alkenes in synthesizing value-added chemicals (Bringmann & Dinjus, 2001).

Aryl Cation Reactivity and Photogeneration

The photogeneration and reactivity of aryl cations from aromatic halides, as explored by Protti et al. (2004), offer insights into the formation of arylated products through the addition of pi nucleophiles to alkene substrates. This study illustrates the potential of utilizing specific chemical reactions to achieve targeted synthesis outcomes, further expanding the utility of alkene derivatives in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).

Hydrogen-Bonded Frameworks and Porous Materials

Zentner et al. (2015) describe the assembly of 1,3,5-Tris(4-carboxyphenyl)benzene into an intricate hydrogen-bonded framework, demonstrating high surface area and the potential for gas adsorption. This work contributes to the development of new materials with applications in gas storage and separation technologies (Zentner, Lai, Greenfield, Wiscons, Zeller, Campana, Talu, FitzGerald, & Rowsell, 2015).

Catalysis and Chemical Transformations

The catalytic conversion of C4 fractions to produce light olefins and aromatics, as investigated by Meng et al. (2013), provides a clear example of the industrial relevance of alkene derivatives. This research elucidates mechanisms behind butene conversion, offering insights into optimizing production processes for valuable chemical products (Meng, Wang, Zhang, Xu, Liu, Wang, & Guo, 2013).

特性

IUPAC Name |

ethyl 4-but-3-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJWUEHSSKQPAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641157 |

Source

|

| Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carboethoxyphenyl)-1-butene | |

CAS RN |

591760-20-2 |

Source

|

| Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1345278.png)

![tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1345280.png)

![tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B1345283.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)

![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde](/img/structure/B1345299.png)

![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)

![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)